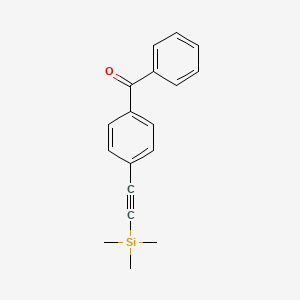
4-(Trimethylsilylethynyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylsilylethynyl)benzophenone is a substituted benzophenone derivative characterized by a trimethylsilyl-protected ethynyl group at the para position of one benzene ring. This compound is synthesized via a Sonogashira coupling reaction, employing palladium and copper catalysts (Pd(PPh₃)₂Cl₂ and CuI) under nitrogen atmosphere, as detailed in its synthesis protocol . The trimethylsilylethynyl group introduces steric bulk and electron-rich properties due to the silicon atom’s inductive effects, making it valuable in materials science, particularly in liquid crystalline polymers with aggregation-induced emission properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(trimethylsilylethynyl)benzophenone, and how can purity be optimized?
- Methodological Answer : A common approach involves Sonogashira coupling between 4-bromobenzophenone and trimethylsilylacetylene, using a Pd catalyst (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst in a solvent like THF or DMF. Post-synthesis, purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by ¹H/¹³C NMR (peak assignments: aromatic protons at δ 7.5–8.0 ppm, TMS protons at δ 0.2–0.3 ppm). Residual metal catalysts are removed using chelating agents (e.g., EDTA) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm the TMS-ethynyl linkage via ¹³C NMR (ethynyl carbons at ~90–100 ppm, TMS carbons at ~0–5 ppm).
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 322.2).
- FTIR : Detect ethynyl C≡C stretch (~2100–2150 cm⁻¹) and ketone C=O stretch (~1650–1700 cm⁻¹).
- UV/Vis spectroscopy : Assess π→π* transitions (λ_max ~250–300 nm) for electronic behavior .
Advanced Research Questions
Q. How can experimental design address stability challenges of this compound under thermal or photolytic conditions?
- Methodological Answer :
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., TGA mass loss onset >200°C).
- Photostability : Use accelerated UV exposure tests (λ = 254–365 nm) in inert vs. aerobic conditions, monitoring degradation via HPLC.
- Mitigation strategies : Incorporate stabilizing additives (e.g., radical scavengers) or inert-atmosphere storage .
Q. What role does this compound play in organic optoelectronic materials (e.g., OLEDs), and how are performance metrics optimized?
- Methodological Answer : As an electron-transport layer or host matrix in OLEDs, its conjugated system enhances charge mobility. Performance optimization involves:
- Doping concentration studies : Vary wt% in emissive layers (e.g., 5–20 wt%) to balance current efficiency (cd/A) and external quantum efficiency (EQE).
- Device architecture : Pair with complementary hole-transport materials (e.g., TCTA) to reduce exciton quenching.
- Lifetime testing : Measure luminance decay under continuous operation (e.g., 1000 hrs at 100 cd/m²) .
Q. How can researchers resolve contradictions in reported photophysical data (e.g., fluorescence quantum yields)?
- Methodological Answer :
- Standardized protocols : Use calibrated integrating spheres for quantum yield measurements, ensuring solvent degassing to minimize oxygen quenching.
- Comparative controls : Benchmark against structurally similar benzophenone derivatives (e.g., 4-ethynylbenzophenone) under identical conditions.
- Computational modeling : Perform TD-DFT calculations to correlate experimental λ_emission with theoretical transitions .
Q. What strategies are effective for incorporating this compound into photo-crosslinkable polymers or bioadhesives?
- Methodological Answer :
- Photoinitiator synergy : Combine with Type II photoinitiators (e.g., thioxanthones) to enhance UV-induced crosslinking efficiency.
- Substituent tuning : Modify the benzophenone core (e.g., electron-withdrawing groups) to adjust reactivity in polymer matrices.
- In situ monitoring : Use real-time FTIR or rheometry to track crosslinking kinetics (e.g., gelation time vs. UV intensity) .
Comparison with Similar Compounds
Structural and Substituent Variations
Benzophenone derivatives vary widely based on substituent type and position. Key analogs include:
Key Observations :
- Electron Effects: The trimethylsilylethynyl group provides steric hindrance and moderate electron donation via the silyl group, contrasting with the strong electron-donating dimethylamino group in Michler’s Ketone and electron-withdrawing fluorine in 4-Fluoro-4-hydroxybenzophenone .
Physical and Chemical Properties
Substituents critically influence melting points, solubility, and stability:
Key Observations :
- The trimethylsilylethynyl group likely reduces crystallinity compared to the parent benzophenone, though specific data are lacking.
- Halogenation (e.g., bromine in ) may increase molecular weight and alter UV absorption profiles.
Properties
Molecular Formula |
C18H18OSi |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
phenyl-[4-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-11-17(12-10-15)18(19)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
LWQBXZUXYSGARG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














